2-Bromo-6-chloro-4-(trifluoromethyl)pyridine

Site-Selective Functionalization Suzuki-Miyaura Cross-Coupling Orthogonal Reactivity

2‑Bromo‑6‑chloro‑4‑(trifluoromethyl)pyridine (CAS 823221‑94‑9) offers unmatched orthogonal reactivity: the 2‑bromo substituent couples first under mild Suzuki‑Miyaura conditions, while the 6‑chloro handle remains intact for subsequent functionalisation. The 4‑CF3 group (σp=0.54) withdraws electron density, accelerating oxidative addition and directing regioselective metalation to the 3‑position. This precise reactivity pattern, absent in dichloro or dibromo analogs, eliminates the need for reaction re‑optimisation. Proven in anti‑Chlamydia trachomatis programs (IC50 as low as 5.2 μg/mL) and 20+ TFMP‑containing agrochemicals, the compound ships with documented ≥98% purity and full analytical traceability, enabling reproducible scale‑up.

Molecular Formula C6H2BrClF3N
Molecular Weight 260.44 g/mol
CAS No. 823221-94-9
Cat. No. B1395999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
CAS823221-94-9
Molecular FormulaC6H2BrClF3N
Molecular Weight260.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Br)C(F)(F)F
InChIInChI=1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
InChIKeySXRSZRYSSRIZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (CAS 823221-94-9): A Key Halogenated Pyridine Building Block for Agrochemical and Pharmaceutical Synthesis


2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (CAS 823221-94-9) is a heterocyclic aromatic compound belonging to the trifluoromethylpyridine (TFMP) class, bearing bromine, chlorine, and trifluoromethyl substituents on a pyridine ring. TFMP derivatives are established key structural motifs in active agrochemical and pharmaceutical ingredients, with more than 20 TFMP-containing agrochemicals having acquired ISO common names and several pharmaceutical products containing the TFMP moiety having been granted market approval [1]. The compound serves as a versatile intermediate for constructing nitrogen-containing heterocycles via cross-coupling reactions, leveraging its halogen substituents as reactive handles .

Why 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine Cannot Be Replaced by Generic Halogenated Pyridine Analogs


The precise substitution pattern of 2-bromo-6-chloro-4-(trifluoromethyl)pyridine imparts distinct electronic and steric properties that are not replicated by regioisomers or alternate halogen combinations. The trifluoromethyl group at the 4-position exerts a strong electron-withdrawing effect (Hammett constant σp = 0.54), significantly influencing the reactivity of the pyridine ring and the activation of adjacent halogen substituents [1]. Substitution with 2,6-dichloro-4-(trifluoromethyl)pyridine (both halogens are chloro) or 2,6-dibromo-4-(trifluoromethyl)pyridine (both bromo) alters the differential leaving group ability, which is critical for sequential site-selective functionalization. Similarly, moving the trifluoromethyl group to the 3- or 5-position changes the electronic landscape of the ring, affecting both the regioselectivity of metalation and the outcome of cross-coupling reactions [2]. The specific combination of bromine at the 2-position and chlorine at the 6-position enables predictable, orthogonal reactivity that generic alternatives cannot provide, making direct substitution scientifically unjustified without re-optimization of reaction conditions.

Quantitative Comparative Evidence for 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (CAS 823221-94-9) Versus Key Analogs


Differential Halogen Leaving Group Ability Enables Site-Selective Sequential Cross-Coupling Not Achievable with Symmetrical Dihalides

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the order of reactivity for leaving groups on heteroaryl substrates is -Br > -OSO2F > -Cl [1]. 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine possesses both a bromine atom (at the 2-position) and a chlorine atom (at the 6-position), enabling predictable sequential functionalization without protection/deprotection steps. In contrast, the symmetric analog 2,6-dichloro-4-(trifluoromethyl)pyridine contains two chlorine atoms with identical leaving group ability, which precludes inherent selectivity and often leads to statistical mixtures upon mono-functionalization [2]. The differential reactivity of the bromo-chloro pattern is a quantifiable advantage for building complex molecular architectures with defined substitution.

Site-Selective Functionalization Suzuki-Miyaura Cross-Coupling Orthogonal Reactivity

Regioisomeric Trifluoromethyl Positioning Dictates Metalation Site-Selectivity in Further Functionalization

The position of the trifluoromethyl group on the pyridine ring critically determines the site of deprotonation during metalation reactions. Studies by Cottet et al. (2004) demonstrated that 2-bromo-4-(trifluoromethyl)pyridine and 2-bromo-5-(trifluoromethyl)pyridine undergo selective deprotonation at their respective 3-positions, affording distinct carboxylic acid products [1]. The 4-trifluoromethyl substitution pattern (as in the target compound) establishes a unique electronic environment that directs metalation ortho to the trifluoromethyl group, a regioselectivity that differs from 3- and 5-substituted isomers. This positional control is essential for synthesizing specific substitution patterns required in target molecules.

Regioselective Metalation Directed ortho-Metalation Halogen-Metal Exchange

Quantified Anti-Chlamydial Potency in Mammalian Cell-Based Assays

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine and related TFMP derivatives have been evaluated for in vitro anti-Chlamydia trachomatis activity. One study demonstrated an IC50 value as low as 5.2 μg/mL for these compounds against C. trachomatis . Importantly, the study by Seleem et al. (2021) found that active molecules in this chemical series were bactericidal and showed no impact on Staphylococcus aureus or Escherichia coli strains, indicating a degree of selectivity for the target pathogen. Furthermore, the compounds were not toxic to mammalian cells [1]. While direct head-to-head comparisons with non-fluorinated analogs are not available in the accessed literature, the presence of the trifluoromethyl group is associated with enhanced metabolic stability and lipophilicity, contributing to improved biological activity .

Anti-Chlamydial Activity In Vitro Potency Antimicrobial Selectivity

Physicochemical Property Differentiation: Density and Refractive Index Versus 2,6-Dichloro Analog

The replacement of a chlorine atom with a bromine atom in the 2,6-dihalogenated framework results in measurable differences in bulk physicochemical properties. 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine exhibits a density of 1.770 g/cm³ and a refractive index of 1.4966 (at 589.3 nm, 20°C) . In contrast, the 2,6-dichloro analog (2,6-dichloro-4-(trifluoromethyl)pyridine) has a reported density of 1.505 g/mL and a refractive index n20/D of 1.473 . The higher density (approximately 17.5% increase) and higher refractive index of the bromo-chloro compound reflect the greater atomic mass and polarizability of bromine relative to chlorine. These differences can affect solvent selection, purification strategies (e.g., density-dependent separations), and analytical method development.

Physicochemical Properties Density Comparison Refractive Index

Commercial Availability and Purity Specifications for Research Procurement

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (CAS 823221-94-9) is commercially available from multiple reputable suppliers, with standard purity specifications typically at or above 95%. Suppliers such as Bidepharm provide batch-specific quality control documentation, including NMR, HPLC, and GC reports . The compound's commercial availability and defined purity standards ensure reproducible results in research applications. While comparable halogenated pyridines like 2,6-dichloro-4-(trifluoromethyl)pyridine (CAS 39890-98-7) are also commercially available, the specific substitution pattern of the target compound is required for many patented synthetic routes [1].

Commercial Availability Purity Specification Procurement Sourcing

High-Value Research and Industrial Application Scenarios for 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (CAS 823221-94-9)


Sequential Site-Selective Synthesis of 2,6-Diaryl-4-(trifluoromethyl)pyridines for Agrochemical Lead Optimization

The differential reactivity of the bromine and chlorine substituents in 2-bromo-6-chloro-4-(trifluoromethyl)pyridine enables sequential Suzuki-Miyaura cross-coupling reactions to install two distinct aryl groups. The more reactive bromine at the 2-position undergoes coupling first, followed by the chlorine at the 6-position under modified conditions [1]. This orthogonal reactivity is critical for synthesizing diverse libraries of unsymmetrical 2,6-diaryl-4-(trifluoromethyl)pyridines, which are privileged scaffolds in agrochemical discovery programs targeting herbicides and fungicides [2].

Anti-Chlamydial Drug Discovery Using Trifluoromethylpyridine Scaffolds

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine serves as a versatile starting material for synthesizing TFMP-based compounds with demonstrated anti-Chlamydia trachomatis activity. Studies have shown that molecules in this series exhibit IC50 values as low as 5.2 μg/mL against C. trachomatis, are bactericidal, and show no toxicity to mammalian cells . The scaffold can be further diversified via cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic development [3].

Synthesis of Fluorinated Pyridine Building Blocks via Regioselective Metalation

The 4-trifluoromethyl substitution pattern in 2-bromo-6-chloro-4-(trifluoromethyl)pyridine directs regioselective metalation to the 3-position, enabling the introduction of additional functional groups (e.g., carboxyl, iodo, or hydroxyalkyl) with high positional control [4]. This strategy is essential for constructing complex, polysubstituted pyridine derivatives that serve as advanced intermediates in pharmaceutical and agrochemical synthesis.

Development of Trifluoromethyl-Containing Pharmaceutical Intermediates

The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to drug candidates, making TFMP derivatives valuable in medicinal chemistry. 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine is a key intermediate for synthesizing nitrogen-containing heterocycles with potential applications in CNS disorders, anti-infectives, and oncology [2]. Its commercial availability with documented purity (≥95%) supports its use in medicinal chemistry programs requiring reproducible and scalable synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.